molecular formula C30H52O B089218 Friedelan-28-ol CAS No. 14703-56-1

Friedelan-28-ol

Cat. No. B089218
CAS RN: 14703-56-1
M. Wt: 428.7 g/mol
InChI Key: BHLXLLILEZGSON-UTFSNWJCSA-N
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Description

Friedelan-28-ol is a triterpenoid compound that has been isolated from various plant sources. It has gained significant attention in the scientific community due to its diverse pharmacological properties.

Mechanism Of Action

The mechanism of action of Friedelan-28-ol is not fully understood. However, studies have shown that it exerts its pharmacological effects through various pathways. For example, it has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also activates various antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. Moreover, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Friedelan-28-ol has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of glucose, triglycerides, and cholesterol in diabetic animals. It also protects against liver damage induced by toxins such as carbon tetrachloride. In addition, it has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Friedelan-28-ol has several advantages for lab experiments. It can be easily synthesized from plant sources, and its structure can be easily characterized using spectroscopic methods. Moreover, it exhibits a wide range of pharmacological properties, making it a versatile compound for drug development. However, there are also limitations to its use in lab experiments. For example, its low solubility in water can make it difficult to administer in animal studies. Moreover, its complex structure can make it challenging to synthesize in large quantities.

Future Directions

For the study of Friedelan-28-ol include its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

Friedelan-28-ol can be synthesized from various plant sources such as Maytenus ilicifolia, Salacia oblonga, and Hovenia dulcis. The most common method of synthesis involves the extraction of the plant material using organic solvents, followed by purification using chromatography techniques. The purified compound is then characterized using spectroscopic methods such as NMR and mass spectrometry.

Scientific Research Applications

Friedelan-28-ol has been extensively studied for its pharmacological properties. It has been shown to exhibit anti-inflammatory, antioxidant, anticancer, and antidiabetic activities. In addition, it has been reported to possess hepatoprotective, neuroprotective, and cardioprotective effects. These properties make Friedelan-28-ol a potential candidate for the development of new drugs.

properties

CAS RN

14703-56-1

Product Name

Friedelan-28-ol

Molecular Formula

C30H52O

Molecular Weight

428.7 g/mol

IUPAC Name

[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol

InChI

InChI=1S/C30H52O/c1-21-9-8-10-22-26(21,4)12-11-23-27(22,5)14-15-29(7)24-19-25(2,3)13-17-30(24,20-31)18-16-28(23,29)6/h21-24,31H,8-20H2,1-7H3/t21-,22+,23-,24-,26+,27-,28+,29-,30+/m0/s1

InChI Key

BHLXLLILEZGSON-UTFSNWJCSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)C)C

SMILES

CC1CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C)C

Canonical SMILES

CC1CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C)C

Origin of Product

United States

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